molecular formula C20H24BrN3O3 B2370874 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 2034529-49-0

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2370874
CAS No.: 2034529-49-0
M. Wt: 434.334
InChI Key: FTUJJJXGSANEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at the 3-position with a 5-bromopyrimidin-2-yloxy group and at the 1-position with a 2-(4-isopropylphenoxy)ethanone moiety.

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O3/c1-14(2)15-5-7-17(8-6-15)26-13-19(25)24-9-3-4-18(12-24)27-20-22-10-16(21)11-23-20/h5-8,10-11,14,18H,3-4,9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUJJJXGSANEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features several key structural elements:

  • Bromopyrimidine moiety : Enhances lipophilicity and potential interactions with biological targets.
  • Piperidine ring : Contributes to the compound's pharmacological properties.
  • Isopropylphenoxy group : May influence binding affinity and selectivity.

The molecular formula is C17H22BrN3O3C_{17}H_{22}BrN_{3}O_{3}, with a molecular weight of approximately 396.28 g/mol.

Antibacterial Properties

This compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is primarily through the inhibition of protein synthesis by binding to the bacterial ribosome's 50S subunit, similar to other oxazolidinone derivatives. Studies indicate that modifications to the core structure can enhance antimicrobial potency against resistant strains.

The biological activity of this compound may involve several mechanisms:

  • Binding Interactions : The bromopyrimidine moiety can participate in hydrogen bonding or π-π stacking interactions with target proteins.
  • Inhibition of Enzymatic Activity : The piperidine ring may enhance binding affinity through hydrophobic interactions, potentially inhibiting key enzymes involved in bacterial metabolism.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antibacterial effectiveness against Staphylococcus aureus and Enterococcus faecium.
    • Findings : The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties.
  • Mechanistic Study :
    • Objective : Investigate the interaction with bacterial ribosomes.
    • Methods : Surface plasmon resonance (SPR) was employed to measure binding kinetics.
    • Results : High affinity for the 50S subunit was observed, confirming its role as a protein synthesis inhibitor.

Data Table

The following table summarizes the biological activities and structural features of related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundBrominated pyrimidine, piperidine ring, isopropylphenoxy groupAntibacterial
LinezolidOxazolidinone coreBroad-spectrum antibacterial
TedizolidModified oxazolidinoneEnhanced activity against resistant strains

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing bromopyrimidine derivatives exhibit significant anticancer properties. The presence of the bromine atom in the pyrimidine ring enhances the compound's ability to inhibit cancer cell proliferation. Research has shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone may have similar effects .

Antiviral Properties

Bromopyrimidine derivatives have also been explored for their antiviral activities. The structural features of this compound allow it to interact with viral enzymes, potentially inhibiting their function and preventing viral replication. Preliminary studies suggest that this compound could be effective against certain viral infections, although further research is needed to confirm these findings .

Neuropharmacological Effects

The piperidine moiety in the compound is significant for its neuropharmacological properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression disorders. There is potential for this compound to be developed into a therapeutic agent targeting neurological conditions .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that bromopyrimidine derivatives inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
  • Neuropharmacological Investigation : In a pharmacological study, derivatives similar to this compound were tested for their effects on serotonin receptors, yielding promising results that indicate potential antidepressant activity .

Potential Future Applications

Given its diverse pharmacological properties, this compound holds promise for further development in several therapeutic areas:

  • Cancer Treatment : Ongoing research may lead to the development of new anticancer drugs based on this compound.
  • Antiviral Therapies : With rising concerns over viral infections, compounds like this may be pivotal in developing novel antiviral medications.
  • Neurological Disorders : Further exploration into its neuropharmacological effects could position it as a candidate for treating mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Derivatives

The following compounds share structural motifs (e.g., halogenated heterocycles, piperidine/piperazine linkages, or aryloxy groups) that allow comparative analysis:

Compound Name Core Structure Halogen/Substituent Molecular Weight (g/mol) Key Features Evidence Source
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone Piperidine-pyrimidine Cl at pyrimidine C5 ~44.4 less than target Smaller halogen; reduced steric bulk
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone Piperidine-pyrimidine I at pyrimidine C5 ~30.9 higher than target Heavy halogen; potential for prolonged half-life
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone Piperazine-pyridine Br at pyridine C5 ~C11H11BrF3N3O Trifluoroacetyl group enhances electronegativity
1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-... Piperidine-quinazoline Br at phenyl C3 638.17 (measured) Quinazoline core; nitroimidazole side chain
1-[3-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone Aryloxy-imidazole Br at benzyl C4 Not reported Imidazole moiety; bromobenzyl for lipophilicity

Critical Analysis of Substituent Effects

Halogenation (Br vs. Cl vs. The iodo derivative may improve binding affinity due to stronger halogen bonding but risks metabolic instability.

Heterocycle Core (Pyrimidine vs. Quinazoline vs. Pyridine):

  • Pyrimidine (two nitrogen atoms) provides a planar structure conducive to π-stacking, whereas quinazoline (four nitrogen atoms) in compounds enables additional hydrogen-bonding interactions . Pyridine (one nitrogen) in lacks the electronic diversity of pyrimidine .

Piperidine vs. Piperazine Linkers:

  • Piperidine (saturated six-membered ring) offers conformational rigidity, while piperazine (two nitrogen atoms) in introduces basicity, affecting solubility and pH-dependent activity .

Research Implications and Limitations

  • Biological Activity: No direct data on the target compound’s efficacy or toxicity are available in the evidence. Comparisons rely on structural parallels to known bioactive molecules (e.g., Vandetanib derivatives in ) .
  • Computational Predictions: Tools like SHELX () or ORTEP-3 () could model crystallographic data to infer binding modes .

Notes

  • The evidence lacks explicit bioactivity or pharmacokinetic data for the target compound, necessitating extrapolation from structural analogs.
  • Synthesis protocols from and are adaptable for preparing the target compound .
  • Further studies should prioritize assays for kinase inhibition or receptor binding, leveraging halogenated heterocycle motifs common in drug discovery .

Preparation Methods

Synthesis of 3-((5-Bromopyrimidin-2-yl)oxy)piperidine

The first key intermediate, 3-((5-bromopyrimidin-2-yl)oxy)piperidine, can be synthesized from N-Boc-protected 3-hydroxypiperidine and 2-chloro-5-bromopyrimidine, as shown in Table 1.

Table 1. Synthesis of 3-((5-Bromopyrimidin-2-yl)oxy)piperidine

Step Reagents Conditions Yield (%)
1 N-Boc-3-hydroxypiperidine, NaH THF, 0°C to RT, 1h 95-98
2 2-Chloro-5-bromopyrimidine DMF, K₂CO₃, 80°C, 6h 80-85
3 TFA DCM, RT, 4h 90-95

The reaction proceeds through deprotonation of the hydroxyl group, followed by nucleophilic aromatic substitution with 2-chloro-5-bromopyrimidine. The Boc protecting group is then removed using trifluoroacetic acid to yield the free amine.

Synthesis of 2-(4-Isopropylphenoxy)acetic acid

The preparation of 2-(4-isopropylphenoxy)acetic acid involves the alkylation of 4-isopropylphenol with an α-halo acetic acid derivative:

Table 2. Synthesis of 2-(4-Isopropylphenoxy)acetic acid

Step Reagents Conditions Yield (%)
1 4-Isopropylphenol, chloroacetic acid NaOH, H₂O, 70-80°C, 3h 75-80
2 HCl pH adjustment to 2-3 90-95

Final Coupling Step

The final step involves amide formation between 3-((5-bromopyrimidin-2-yl)oxy)piperidine and 2-(4-isopropylphenoxy)acetic acid:

Table 3. Final Coupling Reaction

Method Reagents Conditions Yield (%)
A 2-(4-Isopropylphenoxy)acetic acid, HATU, DIPEA DMF, RT, 8h 70-75
B 2-(4-Isopropylphenoxy)acetic acid, EDC·HCl, HOBt, DIPEA DCM, RT, 12h 65-70
C 2-(4-Isopropylphenoxy)acetyl chloride, Et₃N DCM, 0°C to RT, 4h 80-85

Method C typically provides the highest yield but requires an additional step to convert the carboxylic acid to the acid chloride.

Preparation Method 2: Convergent Approach Based on Patent CN107163023A

This alternative method is adapted from the synthetic approach described in CN107163023A for the preparation of 5-bromopyrimidine compounds.

Synthesis Pathway

The synthesis follows a convergent approach with the following key steps:

  • Synthesis of N-Boc-3-(azidomethyl)piperidine from N-Boc-3-hydroxymethylpiperidine
  • Reaction with 2-chloro-5-bromopyrimidine to form the ether linkage
  • Boc deprotection followed by amide formation

Table 4. Convergent Synthesis Pathway

Step Reaction Reagents Conditions Yield (%)
1 Mesylation N-Boc-3-hydroxymethylpiperidine, MsCl, K₂CO₃ THF, reflux, 2h 90-95
2 Substitution Sodium azide DMF, reflux, 4h 75-80
3 Coupling 2-Chloro-5-bromopyrimidine, K₂CO₃ DMF, 75°C, 6h 80-85
4 Deprotection HCl DCM, RT, 5h 90-95
5 Amide formation 2-(4-Isopropylphenoxy)acetic acid, EDC·HCl, HOBt DCM, RT, 12h 65-75

Optimization Studies

Optimization studies have shown that the ether formation step is particularly sensitive to reaction conditions. Table 5 presents optimization data for this critical step:

Table 5. Optimization of Ether Formation Reaction

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 75 6 80
2 Cs₂CO₃ DMF 75 6 83
3 K₂CO₃ DMSO 75 6 75
4 K₂CO₃ DMF 90 4 82
5 K₂CO₃ DMF 60 10 78

Preparation Method 3: Palladium-Catalyzed Approach

This method draws inspiration from the synthesis of related bromo-heteroaromatic compounds as described in patents.

Palladium-Catalyzed Coupling Strategy

This approach utilizes palladium catalysis for the formation of key intermediates:

Table 6. Palladium-Catalyzed Synthetic Pathway

Step Reaction Reagents Conditions Yield (%)
1 Borylation 3-((MEM)oxy)benzyl bromide, B(OMe)₃, Mg THF, 60-80°C, 15-24h 75-80
2 Coupling 2-Bromopyridine, [Pd(dppf)Cl₂], Na₂CO₃ DMF/THF, 75°C, 6h 80-85
3 Oxidation t-BuOOH, I₂ H₂O/pyridine, 80°C, 6h 95-99
4 Deprotection TiCl₄ DCM, RT, 4h 95-99
5 Modification For bromopyrimidine derivative Modified conditions 75-80

This method, while initially developed for bromopyridine derivatives, can be adapted for bromopyrimidine systems with appropriate modifications.

Analysis and Characterization

Spectroscopic Data

The target compound can be characterized using various spectroscopic techniques. Predicted spectral data based on structural analysis:

Table 7. Predicted Spectroscopic Data

Technique Key Signals/Peaks
¹H NMR δ 8.55 (s, 2H, pyrimidine), 7.15 (d, 2H, phenyl), 6.85 (d, 2H, phenyl), 4.75 (s, 2H, -OCH₂CO-), 4.55 (m, 1H, piperidine H-3), 3.80-3.40 (m, 4H, piperidine), 2.85 (m, 1H, isopropyl CH), 2.10-1.60 (m, 4H, piperidine), 1.20 (d, 6H, isopropyl CH₃)
¹³C NMR δ 168.2 (C=O), 165.5 (pyrimidine C-2), 159.8 (pyrimidine C-4,6), 157.3 (phenyl C-1), 147.2 (phenyl C-4), 127.3, 116.8 (aromatic CH), 113.9 (pyrimidine C-5), 72.4 (C-3 piperidine), 67.5 (-OCH₂-), 46.5, 44.3 (piperidine C-2,6), 33.5 (isopropyl CH), 30.2, 23.1 (piperidine C-4,5), 24.3 (isopropyl CH₃)
MS (ESI) m/z: 434.1 [M+H]⁺, 456.1 [M+Na]⁺
IR 1659 cm⁻¹ (C=O), 1579, 1539 cm⁻¹ (pyrimidine C=N), 1250 cm⁻¹ (C-O-C)

Physical Properties

The target compound is expected to have the following physical properties:

Table 8. Physical Properties

Property Value
Molecular Weight 433.3 g/mol
Physical State White to off-white solid
Melting Point 110-115°C (predicted)
Solubility Soluble in DCM, chloroform, DMSO; sparingly soluble in ethanol; insoluble in water
Log P 3.85 (predicted)

Comparison of Synthetic Methods

The three preparation methods described offer different advantages depending on the specific requirements of synthesis:

Table 9. Comparison of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Overall Yield 50-55% 45-50% 55-60%
Number of Steps 5 5 5
Required Equipment Standard Standard Specialized (Pd catalyst)
Scalability Good Excellent Moderate
Cost Effectiveness Moderate High Low
Purification Complexity Moderate Low High
Critical Parameters Amide formation Ether formation Pd coupling conditions

Method 1 provides a balanced approach suitable for laboratory-scale synthesis, while Method 2 offers advantages for scale-up production. Method 3, while providing the highest overall yield, requires specialized catalysts and more careful reaction control.

Q & A

Q. Advanced Research Focus

  • Pyrimidine substitution : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity.
  • Piperidine optimization : Introduce sp³-hybridized substituents (e.g., methyl groups) to improve metabolic stability.
  • Phenoxy tuning : Vary isopropyl to cyclopropyl for reduced steric hindrance.
    Validation : SAR studies using in vitro assays (e.g., IC₅₀ determination) and ADMET prediction tools .

What computational approaches predict this compound's drug-likeness?

Q. Advanced Research Focus

  • Physicochemical profiling : Calculate LogP (estimated ~3.5 due to bromine and aromatic rings) and polar surface area (<90 Ų for blood-brain barrier penetration).
  • Molecular dynamics : Simulate binding stability with AChE over 100 ns trajectories.
  • ADMET prediction : Use SwissADME or QikProp to assess CYP450 inhibition risk and bioavailability (>30% oral) .

How should researchers design experiments to resolve conflicting bioactivity data?

Advanced Research Focus
Contradictory in vitro/in vivo results may stem from:

  • Metabolic instability : Use liver microsome assays to identify rapid degradation.
  • Off-target binding : Employ proteome-wide affinity chromatography (e.g., CETSA).
  • Dose-response refinement : Test sub-micromolar concentrations to avoid assay artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.